2-(Tridecyloxy)ethanol

Wetting kinetics Textile processing Industrial hard-surface cleaning

2-(Tridecyloxy)ethanol (CAS 24938-91-8), commercially supplied as polyoxyethylene (n) tridecyl ether, is a nonionic surfactant belonging to the alcohol ethoxylate (AE) class. The product is derived from branched isotridecyl alcohol (predominantly C13 iso-alkyl, a mixture of C11–C14 branched primary alcohols) ethoxylated with varying moles of ethylene oxide (EO).

Molecular Formula C15H32O2
Molecular Weight 244.41 g/mol
CAS No. 24938-91-8
Cat. No. B148152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tridecyloxy)ethanol
CAS24938-91-8
Synonymsanched isomer of emulphogene BC 720
emulphogene BC 720
polyoxyethylene 6-tridecyl ether
polyoxyethylene tridecyl ether
Renex 30
Molecular FormulaC15H32O2
Molecular Weight244.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCOCCO
InChIInChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h16H,2-15H2,1H3
InChIKeyOJDDJQYSKDIXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tridecyloxy)ethanol (CAS 24938-91-8): Branched C13 Alcohol Ethoxylate Surfactant for Precision Formulation and Procurement


2-(Tridecyloxy)ethanol (CAS 24938-91-8), commercially supplied as polyoxyethylene (n) tridecyl ether, is a nonionic surfactant belonging to the alcohol ethoxylate (AE) class. The product is derived from branched isotridecyl alcohol (predominantly C13 iso-alkyl, a mixture of C11–C14 branched primary alcohols) ethoxylated with varying moles of ethylene oxide (EO) . Its branched hydrophobic architecture imparts a set of physicochemical properties—including exceptionally low pour point, rapid wetting kinetics, and controllable hydrophilic–lipophilic balance (HLB) through EO number selection—that are quantitatively distinct from those of linear alcohol ethoxylates (e.g., lauryl/C12–C14 ethoxylates) and alkylphenol ethoxylates (e.g., nonylphenol ethoxylates) . Understanding these quantitative differences is essential for informed scientific selection, as substitution without appreciating the property gaps leads directly to measurable performance deficits.

Why Generic Substitution of 2-(Tridecyloxy)ethanol with Linear or Shorter-Chain Alcohol Ethoxylates Fails: Quantified Gaps in Wetting Kinetics, Low-Temperature Handling, and Environmental Profile


Alcohol ethoxylates are frequently treated as interchangeable commodities based solely on nominal HLB or EO content. This practice fails for 2-(tridecyloxy)ethanol for three quantitatively grounded reasons. First, the branched C13 hydrophobe drives a Draves wetting time approximately 3× faster than that of linear alcohol ethoxylates of comparable HLB (4 s versus 12 s at 1 g/L) . Second, the pour point of the parent branched tridecyl alcohol is below −40 °C, compared with approximately 20 °C for linear C12–C14 alcohols, eliminating the need for heated storage and transfer in cold environments [1]. Third, the branched structure yields comparable or lower acute and chronic aquatic toxicity versus linear AEO structures, while retaining ready biodegradability (OECD 301F), supporting ecolabel-compliant formulation without the performance penalty typical of linear alternatives [2]. These three axes—wetting speed, cold-flow, and environmental classification—cannot be simultaneously matched by generic substitution, making the evidence below critical for procurement decisions.

2-(Tridecyloxy)ethanol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Linear AE, NPEO, and EO Variants


Draves Wetting Speed: Branched C13 Ethoxylate vs. Linear Alcohol Ethoxylate — 3× Faster Cotton Skein Wetting

Branched tridecyl alcohol ethoxylates (based on Exxal 13) achieve a Draves wetting time of approximately 4 seconds at 1 g/L in water (20 °C, cotton skein, AATCC method), compared with approximately 12 seconds for a linear alcohol ethoxylate of comparable HLB and degree of ethoxylation [1]. This represents a 3-fold (8-second absolute) reduction in wetting time, directly translating to faster processing throughput in textile scouring, hard-surface cleaning, and agricultural spray applications.

Wetting kinetics Textile processing Industrial hard-surface cleaning

Pour Point and Cold-Flow Handling: Branched Tridecyl Alcohol vs. Linear C12–C14 Alcohol — >60 °C Pour Point Advantage

The parent branched isotridecyl alcohol (Exxal 13) exhibits a pour point below −40 °C, whereas linear C12–C14 fatty alcohols have pour points around room temperature (approximately 20 °C) [1]. The ethoxylated derivatives inherit this low-temperature fluidity advantage: POLYSTEP TD-3 (POE-3 tridecyl alcohol ethoxylate) has a pour point of <−12 °C, and POLYSTEP TD-189 (POE-18) has a pour point of 21 °C, remaining pumpable at temperatures where linear ethoxylates of similar EO content solidify or form intractable gels .

Low-temperature formulation Cold-climate logistics Surfactant handling

Critical Micelle Concentration and Cloud Point Tunability Across EO Chain Length: POE-3 → POE-12 → POE-18 Systematic Variation

Within the tridecyl alcohol ethoxylate series, the critical micelle concentration (CMC) increases systematically from 22.0 mg/L (POE-3, POLYSTEP TD-3) to 134.0 mg/L (POE-12, MAKON TD-12) to 188.0 mg/L (POE-18, POLYSTEP TD-189) . Concurrently, the cloud point rises from <25 °C (POE-3) to 89 °C (POE-12) to 100 °C (POE-18), while surface tension at CMC increases from 27.0 mN/m (POE-3) to 29.0 mN/m (POE-12) to 32 mN/m (POE-18) . This predictable structure–property relationship, confirmed by Li et al. (2022) for C13-BAEOn (n=3,5,7,9), where CMC increased and surface-tension-lowering ability decreased with increasing EO number, allows formulators to dial in precise surfactant performance by selecting the appropriate EO variant [1].

Micellization Cloud point engineering Formulation design

CO₂ Enhanced Oil Recovery (EOR): Branched Tridecyl Ethoxylate (9EO) Delivers 75% Cumulative Oil Recovery vs. 71% for Pure CO₂ Alone

In CO₂ huff 'n' puff core-flooding experiments on oil-aged shale chips at 80 °C and 27 MPa, a branched tridecyl ethoxylate surfactant with nine ethylene oxide groups (dissolved in CO₂ at ~0.1 wt%) achieved a cumulative oil recovery of 75%, compared with 71% recovery using pure CO₂ alone—a +4 percentage-point absolute improvement [1]. This same surfactant induced a contact-angle shift from highly oil-wet (11°) to intermediate CO₂-oil wettability (82°), while other nonionic surfactants (including branched nonylphenol ethoxylate with 10 EO) showed little to no incremental oil recovery, providing direct head-to-head evidence of the performance advantage of the branched C13 ethoxylate architecture in this application [1].

Enhanced oil recovery Unconventional reservoirs CO₂-soluble surfactants

Soil Biodegradation Kinetics: Tridecyl-Tetra-Ethoxylate (LAE) Degrades Faster than Nonylphenol-Di-Ethoxylate (NP2EO) in Respirometric Soil Testing

In a direct comparative ¹⁴C-radiorespirometry study of three surfactant classes in soil (10 and 400 mg/kg), tridecyl-tetra-ethoxylate (LAE, representing the linear alcohol ethoxylate class to which 2-(tridecyloxy)ethanol belongs) showed faster mineralization kinetics in respirometric experiments than nonylphenol-di-ethoxylate (NP2EO) across multiple soil types [1]. Increasing the test concentration from 10 to 400 mg/kg decreased the relative maximum mineralization rate and increased the estimated lag time by a factor of approximately 3.5 for all tested surfactants, but LAE consistently exhibited more rapid ultimate degradation than NP2EO under the respirometric conditions, supporting its classification as the more environmentally degradable choice [1].

Environmental fate Soil biodegradation Surfactant persistence

Aquatic Toxicity Classification: Branched C13 Alcohol Ethoxylates Exhibit Comparable or Lower Aquatic Hazard than Linear AEO Counterparts

A comprehensive study by Bragin et al. (2020) aggregated acute and chronic aquatic toxicity endpoints for branched oxo-alcohol ethoxylates (AEO), including C8–C13-rich alcohols with 1–20 mol EO, and compared them with literature data for linear AEO structures [1]. Results from acute and chronic toxicity tests indicated that branched AEO exhibit comparable or lesser aquatic toxicity versus linear AEO structures previously reported in the literature. Specifically, Target Lipid Model (TLM)-predicted HC5 (hazardous concentration for 5% of species) values were determined to be sufficiently conservative, with 100% of observed chronic data (N=79) falling above the HC5 threshold [1]. Biodegradation testing confirmed that C8–C13-rich branched AEO with 1–20 mol ethoxylate meet the OECD 301F ready biodegradability criteria [1].

Aquatic toxicology GHS classification Sustainable surfactant procurement

2-(Tridecyloxy)ethanol Best-Fit Application Scenarios Derived from Quantitative Differentiation Evidence


High-Speed Textile Scouring and Industrial Hard-Surface Degreasing

The 3× faster Draves wetting time (4 s vs. 12 s for linear AE) documented in Section 3, Evidence Item 1, makes 2-(tridecyloxy)ethanol the surfactant of choice for processes where processing line speed is directly limited by wetting kinetics. In continuous textile scouring, reducing wetting time from 12 to 4 seconds per skein-equivalent area enables proportionally higher throughput or shorter bath-contact length. In hard-surface degreasing, the branched structure's superior penetration into oily soils—quantified by Cho et al. (2026) as more efficient solid-soil removal versus linear surfactants [1]—directly reduces cleaning cycle time and chemical consumption. Procuring a branched C13 ethoxylate rather than a generic linear C12–C14 ethoxylate is justified by the measurable 8-second-per-cycle wetting advantage.

Cold-Climate Formulation and Low-Temperature Manufacturing Without Heated Storage Infrastructure

The >60 °C pour point advantage of the branched C13 hydrophobe over linear C12–C14 alcohols (Section 3, Evidence Item 2) translates directly to capital and operating expenditure savings in manufacturing facilities located in regions where ambient temperatures fall below 20 °C. Formulators can specify 2-(tridecyloxy)ethanol-based surfactants and maintain pumpable, gel-free fluids at temperatures where linear alcohol ethoxylates would require drum heaters, heated storage tanks, and insulated transfer lines. This is particularly valuable for agricultural adjuvant formulations stored and applied in early-spring or late-autumn conditions, and for institutional cleaning products used in unheated warehouse environments.

CO₂-Based Enhanced Oil Recovery (EOR) in Unconventional Shale Reservoirs

The direct experimental evidence from Shah (2023) (Section 3, Evidence Item 4) positions branched tridecyl ethoxylate (9 EO) as the highest-performing CO₂-soluble nonionic surfactant for wettability-alteration EOR in unconventional liquid reservoirs. The +4 percentage-point oil recovery improvement over pure CO₂ (75% vs. 71%) is surfactant-specific; nonylphenol ethoxylate and other nonionic surfactants tested under identical conditions showed negligible incremental recovery. For EOR service companies and operators designing CO₂ huff 'n' puff programs, selecting the branched C13 ethoxylate over generic nonionic alternatives is directly supported by core-flood data demonstrating superior wettability alteration (contact angle shift from 11° to 82°) and the highest cumulative oil recovery among all surfactants tested.

APE-Free, Ecolabel-Compliant Consumer and Institutional Cleaning Product Formulation

The combination of ready biodegradability (OECD 301F), comparable-or-lower aquatic toxicity versus linear AEO (Section 3, Evidence Item 6), and faster soil biodegradation kinetics versus NP2EO (Section 3, Evidence Item 5) uniquely positions 2-(tridecyloxy)ethanol-based surfactants for formulations targeting EU Ecolabel, U.S. EPA Safer Choice, and Nordic Swan certifications. Unlike nonylphenol ethoxylates, which face regulatory phase-out due to persistence and endocrine-disruption concerns, branched C13 ethoxylates offer an environmentally credible alternative without the performance compromises (slower wetting, higher pour point, reduced detergency) associated with linear C12–C14 ethoxylates. The Bragin et al. (2020) dataset, aggregating 30 years of ExxonMobil toxicity and biodegradation testing, provides the regulatory-grade evidence needed for ecolabel submission dossiers [2].

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